molecular formula C29H20N2O4 B11577690 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 7062-56-8

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577690
CAS No.: 7062-56-8
M. Wt: 460.5 g/mol
InChI Key: IRQCPITWAQZPIY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzyloxy, pyridinyl, and chromeno-pyrrole moieties, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include benzyloxybenzene, pyridine derivatives, and chromeno-pyrrole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyloxy and pyridinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound’s unique structure makes it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

  • 1-[4-(Methoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[4-(Ethoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison: Compared to its analogs, 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits unique properties due to the presence of the benzyloxy group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the benzyloxy group can influence the compound’s binding affinity to molecular targets, potentially leading to more potent biological effects.

Properties

CAS No.

7062-56-8

Molecular Formula

C29H20N2O4

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H20N2O4/c32-27-22-10-4-5-11-23(22)35-28-25(27)26(31(29(28)33)24-12-6-7-17-30-24)20-13-15-21(16-14-20)34-18-19-8-2-1-3-9-19/h1-17,26H,18H2

InChI Key

IRQCPITWAQZPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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